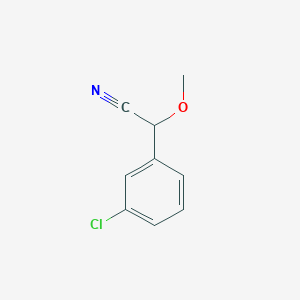

2-(3-Chlorophenyl)-2-methoxyacetonitrile

Description

2-(3-Chlorophenyl)-2-methoxyacetonitrile (CAS: 90470-53-4) is a nitrile derivative featuring a 3-chlorophenyl group and a methoxy substituent at the α-position of the acetonitrile backbone. Its molecular formula is C₉H₈ClNO, with a molecular weight of 181.62 g/mol (inferred from structurally similar compounds in ). The compound is characterized by its nitrile (-C≡N) functional group, which confers reactivity in organic synthesis, particularly in the formation of heterocycles or as a precursor for pharmaceuticals . Key identifiers include the InChIKey CLENLXLQGXISLV-UHFFFAOYSA-N, and it is commercially available through multiple suppliers .

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLENLXLQGXISLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chlorophenyl)-2-methoxyacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse sources.

- Chemical Formula : C10H10ClN

- Molecular Weight : 195.65 g/mol

- Structure : The compound features a chlorophenyl group and a methoxyacetonitrile moiety, which contribute to its biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives in this class have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

| Pathogen Tested | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Weak Inhibition |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it could be a candidate for further investigation in cancer therapy.

- Mechanism of Action : The compound appears to interfere with cell cycle regulation and promote apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Neuropharmacological Effects

There is emerging evidence that this compound may influence neuropharmacological pathways. It has been studied for its potential effects on neurotransmitter systems, particularly in the context of stress-related disorders.

- Case Study : In animal models, administration of this compound resulted in reduced anxiety-like behaviors, potentially through interactions with serotonin and norepinephrine receptors.

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses can be drawn from related compounds:

- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with inflammation and cell survival.

- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and proliferation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption is expected due to its lipophilic nature.

- Distribution : Likely distributed throughout body tissues, with a preference for lipid-rich environments.

- Metabolism : Subject to hepatic metabolism, potentially yielding active metabolites.

- Excretion : Primarily excreted via renal pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 178486-31-2)

- Molecular Formula: C₉H₈ClNO

- Molecular Weight : 181.62 g/mol

- Key Differences: The methoxy group is at the 5-position of the phenyl ring instead of the α-carbon.

- Physical State : Liquid at room temperature, contrasting with the solid state of many α-substituted analogs .

2-(3-Fluorophenyl)-2-methoxyacetonitrile

- Key Differences: Fluorine replaces chlorine at the 3-position.

Halogen and Functional Group Variations

2-(2-Fluoro-5-methoxyphenyl)acetonitrile (CAS: 672931-28-1)

- Molecular Formula: C₉H₈FNO

- Molecular Weight : 165.16 g/mol

- Key Differences : Fluorine at the 2-position and methoxy at the 5-position create a meta-substitution pattern. This compound’s lower molecular weight and distinct substitution may favor different crystallization behaviors compared to the target compound .

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-chlorophenyl)acetonitrile (CAS: 213994-13-9)

- Molecular Formula : C₁₄H₇Cl₂F₃N₂

- Molecular Weight : 331.12 g/mol

- Key Differences : Incorporation of a pyridine ring and trifluoromethyl group introduces significant steric and electronic complexity, likely enhancing biological activity but reducing synthetic yield compared to simpler arylacetonitriles .

Physical and Spectroscopic Properties

- Melting Points :

- Spectroscopy :

- Mass spectrometry (MS) and IR data for similar compounds (e.g., arylidene-hydrazinyl-thiazolines) show predictable fragmentation patterns adhering to the nitrogen rule, with molecular ions often detectable at m/z values corresponding to their molecular weights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.